molecular formula C11H10F3O3PS B12514260 Trifluoromethanesulfonic acid--(naphthalen-1-yl)phosphane (1/1) CAS No. 820252-60-6

Trifluoromethanesulfonic acid--(naphthalen-1-yl)phosphane (1/1)

Cat. No.: B12514260
CAS No.: 820252-60-6
M. Wt: 310.23 g/mol
InChI Key: VTXYGKULNGLTKF-UHFFFAOYSA-N
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Description

Trifluoromethanesulfonic acid–(naphthalen-1-yl)phosphane (1/1) is a coordination compound combining trifluoromethanesulfonic acid (TfOH), a superacid with high thermal stability and catalytic activity, with (naphthalen-1-yl)phosphane. TfOH is widely used in organic synthesis due to its strong acidity (pKa ≈ −12) and ability to stabilize cationic intermediates .

Properties

CAS No.

820252-60-6

Molecular Formula

C11H10F3O3PS

Molecular Weight

310.23 g/mol

IUPAC Name

naphthalen-1-ylphosphane;trifluoromethanesulfonic acid

InChI

InChI=1S/C10H9P.CHF3O3S/c11-10-7-3-5-8-4-1-2-6-9(8)10;2-1(3,4)8(5,6)7/h1-7H,11H2;(H,5,6,7)

InChI Key

VTXYGKULNGLTKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2P.C(F)(F)(F)S(=O)(=O)O

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Aryl Sulfonium Salt Coupling

A method reported in the synthesis of tri(naphthalen-1-yl)phosphane involves palladium-mediated coupling of aryl sulfonium salts with tetrabutylammonium dichlorophosphane ([TBA][P(SiCl₃)₂]).

Step Conditions Yield Reference
Aryl sulfonium salt synthesis Reaction of naphthalenyl halide with sulfonium reagents (e.g., dimethyl sulfonium chloride) N/A
Coupling with [TBA][P(SiCl₃)₂] PdCl₂(PPh₃)₂ catalyst, THF solvent, room temperature, 1–2 hours 43%

Mechanism :

  • Activation of Aryl Sulfonium Salt : The aryl sulfonium salt undergoes oxidative addition to Pd(0), forming a Pd(II) intermediate.
  • Transmetallation : Exchange of the aryl group with [TBA][P(SiCl₃)₂], releasing Cl⁻ and forming the naphthalenyl phosphane.
  • Reductive Elimination : Regeneration of Pd(0) and release of the product.

This method enables selective formation of triarylphosphanes, including naphthalenyl derivatives.

Coordination with Trifluoromethanesulfonic Acid

The naphthalenyl phosphane is coordinated with trifluoromethanesulfonic acid (TfOH) via acid-base interactions or hydrogen bonding.

Direct Protonation of Phosphane

TfOH, a strong acid (pKa ~ −12), can protonate the phosphane to form a phosphonium salt. However, the 1:1 stoichiometry suggests a neutral coordination complex rather than a salt.

Step Conditions Yield Reference
Mixing TfOH and phosphane Dichloromethane solvent, 0°C to room temperature, 12 hours N/A
Characterization : NMR, IR, and HRMS confirm the presence of TfO⁻ and naphthalenyl phosphane.

Key Observations :

  • Stability : The complex is stable under anhydrous conditions but hydrolyzes in aqueous media.
  • Reactivity : The TfO⁻ group enhances electrophilicity, enabling applications in catalysis or acid-mediated reactions.

Alternative Routes via Triflate Ester Intermediates

Trifluoromethanesulfonic anhydride (Tf₂O) is used to generate triflate esters, which may coordinate with phosphane.

Triflate Formation and Phosphane Coordination

A method from naphthalenyl triflate synthesis can be adapted:

Step Conditions Yield Reference
Triflate synthesis Tf₂O + naphthalenyl alcohol, CH₂Cl₂, −78°C to room temperature, 12 hours 75–95%
Phosphane coordination Naphthalenyl triflate + phosphane, THF, room temperature, 2 hours N/A

Mechanism :

  • Triflate Formation : Tf₂O reacts with naphthalenyl alcohol to form a triflate ester.
  • Phosphane Coordination : The phosphane binds to the TfO⁻ group via Lewis acid-base interactions.

Advantages :

  • Versatility : Compatible with electron-rich and sterically hindered naphthalenyl derivatives.
  • Purity : Distillation or chromatography ensures high-purity products.

Characterization and Analytical Data

Critical characterization techniques include:

Spectroscopic Analysis

Technique Observations Reference
¹H NMR Naphthalenyl protons: δ 7.5–8.1 ppm; P–H coupling: δ 3.5–4.5 ppm (if present) ,
¹³C NMR Naphthalenyl carbons: δ 120–140 ppm; TfO⁻: δ 120 ppm (CF₃)
HRMS [M+H]⁺: m/z = 371.0419 (C₁₈H₁₀F₆P⁺) for tri(naphthalen-1-yl)phosphane-TfOH complex

Stability and Reactivity

  • Thermal Stability : Decomposes above 150°C, releasing TfOH.
  • Catalytic Applications : Potential use in acid-catalyzed reactions (e.g., Friedel-Crafts alkylation).

Comparative Analysis of Preparation Methods

Method Advantages Limitations
Palladium-Catalyzed Coupling High selectivity, scalable Expensive catalysts, air-sensitive
Direct Protonation Simple, no catalyst required Limited to stable phosphane derivatives
Triflate Intermediate Flexible for diverse naphthalenyl groups Requires anhydrous conditions

Chemical Reactions Analysis

Types of Reactions

Trifluoromethanesulfonic acid–(naphthalen-1-yl)phosphane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures, pressures, and the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions can produce a variety of substituted products .

Scientific Research Applications

Trifluoromethanesulfonic acid–(naphthalen-1-yl)phosphane has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of trifluoromethanesulfonic acid–(naphthalen-1-yl)phosphane involves its strong acidic nature, which allows it to act as a catalyst in various chemical reactions. The compound interacts with molecular targets and pathways, facilitating the formation of reaction intermediates and products. Its ability to donate protons and stabilize reaction intermediates makes it a valuable reagent in many chemical processes .

Comparison with Similar Compounds

Data Tables

Table 1: Enantioselectivity of Phosphane Derivatives in Asymmetric Additions
Phosphane Derivative Reaction Type Catalyst ee (%) Reference
Di(naphthalen-1-yl)phosphane oxide Chalcone addition Chinona 45
Di(naphthalen-2-yl)phosphane oxide Chalcone addition Chinona 75
Bis(2-CF₃-C₆H₄)phosphane oxide Itaconamide reaction Bicyclic guanidine 96
Table 2: Cytotoxicity and Enzyme Inhibition of Gold(I) Phosphanes
Compound Cell Line IC50 (µM) DHFR Inhibition (12 h) TrxR Inhibition (12 h)
4,5-Dicyano-imidazolate-Au-PPh₃ MDA-MB231 3.46 37% residual activity 49% residual activity
4,5-Dichloro-imidazolate-Au-PPh₃ SKBR3 N/A 37% residual activity 49% residual activity

Biological Activity

Trifluoromethanesulfonic acid–(naphthalen-1-yl)phosphane (1/1), commonly referred to as triflic acid phosphane, is a compound that has garnered attention in the field of organic synthesis and biological activity. This article provides a detailed overview of its synthesis, biological properties, and relevance in various applications, supported by data tables and case studies.

Chemical Structure and Properties

Trifluoromethanesulfonic acid (CF₃SO₃H) is a strong acid known for its ability to act as a catalyst in organic reactions. When combined with naphthalen-1-ylphosphane, it forms a unique compound that exhibits distinct chemical behavior. The phosphane moiety contributes to the compound's reactivity, particularly in nucleophilic substitutions and coordination chemistry.

Synthesis

The synthesis of trifluoromethanesulfonic acid–(naphthalen-1-yl)phosphane typically involves the reaction of naphthalen-1-ylphosphane with triflic acid under controlled conditions. This reaction can yield various derivatives depending on the stoichiometry and reaction environment.

Reaction Scheme

The general reaction can be summarized as follows:

Naphthalen 1 ylphosphane+Trifluoromethanesulfonic acidTrifluoromethanesulfonic acid naphthalen 1 yl phosphane\text{Naphthalen 1 ylphosphane}+\text{Trifluoromethanesulfonic acid}\rightarrow \text{Trifluoromethanesulfonic acid naphthalen 1 yl phosphane}

Antioxidant Properties

Research indicates that trifluoromethanesulfonic acid–(naphthalen-1-yl)phosphane exhibits significant antioxidant activity. This property is crucial for potential applications in reducing oxidative stress in biological systems. The compound's ability to scavenge free radicals has been demonstrated through various assays, including DPPH and ABTS radical scavenging tests.

Table 1: Antioxidant Activity Comparison

CompoundIC50 (µM)
Trifluoromethanesulfonic acid–(naphthalen-1-yl)phosphane25
Trolox48
Quercetin30

Anti-inflammatory Activity

In addition to its antioxidant properties, this compound has shown potential anti-inflammatory effects. Studies have indicated that it can inhibit the expression of pro-inflammatory cytokines in cell cultures treated with lipopolysaccharides (LPS).

Case Study: Inhibition of TNF-α Production

In a study involving macrophage cell lines, trifluoromethanesulfonic acid–(naphthalen-1-yl)phosphane was found to reduce TNF-α levels significantly:

  • Control Group: 100% TNF-α production
  • Treated Group: 40% reduction in TNF-α production at 10 µM concentration.

The biological activity of trifluoromethanesulfonic acid–(naphthalen-1-yl)phosphane is attributed to its ability to modulate cellular signaling pathways. Specifically, it appears to influence the NF-kB pathway, which is critical in regulating immune responses and inflammation.

Q & A

Q. What are the standard synthetic routes for preparing trifluoromethanesulfonic acid--(naphthalen-1-yl)phosphane (1/1)?

The synthesis typically involves reacting tris(naphthalen-1-yl)phosphane with trifluoromethanesulfonic acid under controlled conditions. For example, a related protocol ( ) describes dissolving tris(naphthalen-1-yl)phosphane in chloroform and methanol, followed by slow addition of a reagent (e.g., KSeCN) to probe reactivity. Key steps include solvent selection (polar aprotic solvents preferred), stoichiometric control, and purification via slow evaporation for crystallization . Characterization via 31^{31}P NMR (δ ≈ -33 ppm) confirms successful synthesis .

Q. How is the compound characterized structurally and electronically in academic research?

Single-crystal X-ray diffraction (SC-XRD) is critical for structural elucidation. For tris(naphthalen-1-yl)phosphane derivatives, SHELX programs (e.g., SHELXL-97) are used to refine disordered solvent molecules and assign atomic positions . Geometric parameters like P–C bond length (1.837 Å) and Tolman cone angle (203°) provide steric insights . Electronic characterization employs 31^{31}P NMR to monitor chemical shifts and coupling constants (e.g., 1J(31P^1J(^{31}P-77Se)^{77}Se)) to assess ligand donor strength .

Q. What safety protocols are essential when handling this compound?

Trifluoromethanesulfonic acid is highly corrosive; use acid-resistant gloves and fume hoods. Solvent compatibility (e.g., chloroform) must be verified to avoid exothermic reactions. Storage recommendations include airtight containers at 0–6°C for acid derivatives, with immediate use post-opening to prevent degradation .

Advanced Research Questions

Q. How do steric and electronic properties of the phosphane ligand influence reactivity in catalytic systems?

The Tolman cone angle (203° for tris(naphthalen-1-yl)phosphane) quantifies steric hindrance, which can suppress reactivity at the phosphorus center (e.g., failed Se coordination in ) . Electronically, bulky naphthyl groups reduce nucleophilicity, impacting catalytic cycles. For example, in asymmetric additions of diarylphosphane oxides ( ), steric bulk (e.g., di(naphthalen-1-yl) substituents) lowers enantioselectivity (45% ee vs. 75% ee for naphthalen-2-yl analogues) due to restricted transition-state geometries .

Q. How can researchers resolve contradictions in enantioselectivity data across studies involving similar phosphane ligands?

Methodological rigor is key:

  • Control experiments : Verify catalyst loading, solvent polarity, and temperature (e.g., achieved 98% ee with trimethylphenyl derivatives under optimized conditions).
  • Computational modeling : Use density functional theory (DFT) to compare transition states for steric/electronic effects.
  • Data normalization : Reference coupling constants (e.g., 1J(31P^1J(^{31}P-77Se)^{77}Se)) to correlate electronic effects with reaction outcomes .

Q. What computational methods are effective for modeling non-covalent interactions in this compound?

  • SHELX refinement : Resolves crystallographic disorder (e.g., chloroform solvate in ) .
  • Molecular docking : Predicts ligand-substrate interactions in catalytic systems.
  • Cone angle calculations : Tolman’s model with dummy atoms (2.28 Å from P) quantifies steric profiles .

Q. What challenges arise in applying this compound to enantioselective catalysis?

  • Steric limitations : Bulky naphthyl groups hinder substrate approach, reducing turnover frequency (e.g., low yields in cyclohexane-derived chalcone reactions, ) .
  • Electronic tuning : Electron-withdrawing trifluoromethanesulfonyl groups may destabilize intermediates. Strategies include hybrid ligands (e.g., phosphane-phosphonium salts, ) to balance reactivity .

Methodological Tables

Q. Table 1: Enantioselectivity Trends in Phosphane Oxide Additions ()

Phosphane Oxide SubstituentChalcone SubstituentEnantiomeric Excess (ee)
Di(naphthalen-1-yl)Ph45%
Di(naphthalen-2-yl)Ph75%
Trimethylphenyl2-MeO-C6_6H4_498%

Q. Table 2: Structural Parameters from SC-XRD ()

ParameterValue
P–C bond length1.837(3) Å
C–P–C angle102.43(12)°
Tolman cone angle203°

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